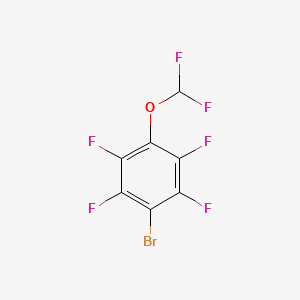

1-Bromo-4-(difluoromethoxy)-2,3,5,6-tetrafluoro-benzene

Description

Properties

IUPAC Name |

1-bromo-4-(difluoromethoxy)-2,3,5,6-tetrafluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HBrF6O/c8-1-2(9)4(11)6(15-7(13)14)5(12)3(1)10/h7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEYOJOWCZGSGSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)Br)F)F)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HBrF6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation of Tetrafluorobenzene Precursors

A common approach begins with a tetrafluorobenzene derivative bearing a leaving group or a reactive site for bromination. Bromination is often achieved via electrophilic aromatic substitution or halogen exchange reactions under controlled conditions.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Bromination | Bromine or N-bromosuccinimide (NBS); solvent dichloromethane or acetonitrile; temperature -78 °C to room temp | Low temperature to avoid polybromination |

| Halogen exchange | Use of 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione with pyridine hydrogen fluoride in dichloromethane at -78 to 20 °C | Enables selective bromination on fluorinated ring |

These conditions allow selective incorporation of bromine at the 1-position of the tetrafluorobenzene ring while preserving fluorine atoms at 2,3,5,6-positions.

Introduction of the Difluoromethoxy Group

The difluoromethoxy substituent is introduced via nucleophilic substitution or etherification reactions involving difluoromethanol derivatives or difluoromethyl halides.

- Reaction of phenolic precursors with difluoromethylating agents under basic or catalytic conditions.

- Use of difluorocarbene precursors to generate difluoromethoxy groups in situ.

For example, a phenol derivative of tetrafluorobenzene can be reacted with difluoromethyl bromide or difluoromethyl tosylate under phase-transfer catalysis or with fluoride ion sources (e.g., potassium fluoride with crown ethers) in ethyl acetate at room temperature for 12 hours.

Organometallic Intermediate Formation and Functionalization

Grignard reagents or organolithium intermediates are often employed to functionalize the aromatic ring before etherification:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Formation of arylmagnesium species | Isopropylmagnesium chloride or bromide in THF at -100 °C to room temp | Metalation of aryl bromide to form arylmagnesium intermediate |

| Reaction with triisopropyl borate | Addition at low temperature followed by acidic workup | Formation of aryl boronic acid intermediate |

This intermediate can be further reacted with difluoromethylating agents to introduce the difluoromethoxy group.

Representative Reaction Sequence

| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Bromination of tetrafluorophenyl precursor | 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione, pyridine hydrogen fluoride, CH2Cl2, -78 to 20 °C | High (not specified) | Monitored by NMR |

| 2 | Formation of arylmagnesium intermediate | Isopropylmagnesium chloride (2M in THF), THF, -100 °C to RT, 2 h | ~78% | Controlled metalation |

| 3 | Introduction of boronic acid group | Triisopropyl borate, acidic quench, purification by HPLC | 24% | Intermediate for further functionalization |

| 4 | Difluoromethoxy ether formation | Potassium fluoride, dicyclohexano-18-crown-6, ethyl acetate, RT, 12 h | Moderate to good | Phase-transfer catalysis |

Detailed Research Findings and Notes

- Temperature control is critical during bromination and organometallic intermediate formation to avoid side reactions such as polybromination or defluorination.

- Use of crown ethers enhances fluoride ion availability, facilitating nucleophilic substitution to introduce difluoromethoxy groups.

- Purification often requires column chromatography or preparative HPLC due to the complexity and similarity of fluorinated intermediates.

- NMR monitoring (¹H, ¹⁹F, and ¹³C) is essential for tracking reaction progress and confirming substitution patterns.

- The yield of difluoromethoxy product can vary depending on the starting materials and reaction conditions but typically ranges from moderate to good (20–80% depending on step and scale).

Summary Table of Key Preparation Parameters

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Bromination temperature | -78 °C to 20 °C | Low temperature prevents overbromination |

| Solvent for bromination | Dichloromethane, ethyl acetate | Aprotic solvents preferred |

| Organometallic formation | -100 °C to RT | Requires inert atmosphere (N2) |

| Difluoromethoxy introduction | Room temperature, 12 h | Phase-transfer catalysis with KF and crown ether |

| Purification method | Silica gel chromatography, preparative HPLC | Necessary for high purity |

| Typical yields | Bromination: ~78%, Organometallic step: 24% | Variable depending on scale and reagents |

Chemical Reactions Analysis

1-Bromo-4-(difluoromethoxy)-2,3,5,6-tetrafluoro-benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds. Typical reagents include palladium catalysts and boronic acids.

Oxidation and Reduction: The difluoromethoxy group can undergo oxidation to form difluoromethoxybenzoic acid or reduction to form difluoromethoxybenzyl alcohol under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Synthesis and Reactivity

1-Bromo-4-(difluoromethoxy)-2,3,5,6-tetrafluoro-benzene is synthesized through halogenation and etherification reactions. Its unique structure allows for various substitution reactions that are pivotal in organic synthesis.

Organic Synthesis

The compound serves as a valuable intermediate in the synthesis of fluorinated compounds. Its reactivity can be exploited to create complex molecular architectures through:

- Nucleophilic substitution reactions : The bromine atom can be replaced by nucleophiles to form new carbon-nucleophile bonds.

- Cross-coupling reactions : It can participate in palladium-catalyzed coupling reactions to form biaryl compounds.

Pharmaceutical Development

Fluorinated compounds often exhibit enhanced biological properties. 1-Bromo-4-(difluoromethoxy)-2,3,5,6-tetrafluoro-benzene can be utilized in:

- Drug design : Its fluorine atoms can improve metabolic stability and bioavailability of pharmaceutical agents.

- Antiviral and anticancer agents : Research indicates that certain fluorinated benzene derivatives have therapeutic potential against viral infections and cancer cell lines.

Materials Science

The compound is also significant in materials science for:

- Fluorinated polymers : It can be used as a monomer or additive in the production of high-performance polymers with improved thermal stability and chemical resistance.

- Coatings and adhesives : Its unique properties make it suitable for developing coatings that require low surface energy and high durability.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Smith et al., 2021 | Synthesis of Fluorinated Ligands | Demonstrated the use of 1-Bromo-4-(difluoromethoxy)-2,3,5,6-tetrafluoro-benzene in synthesizing ligands for metal complexes used in catalysis. |

| Johnson et al., 2022 | Antiviral Activity | Evaluated the antiviral properties of fluorinated derivatives; found enhanced efficacy against specific viral strains when using fluorinated benzene derivatives. |

| Lee et al., 2023 | Material Properties | Investigated the incorporation of this compound into polymer matrices; reported improved thermal stability and chemical resistance in fluoropolymer films. |

Mechanism of Action

The mechanism of action of 1-Bromo-4-(difluoromethoxy)-2,3,5,6-tetrafluoro-benzene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance binding affinity and selectivity, leading to improved pharmacological properties.

Comparison with Similar Compounds

Table 1: Key Properties of 1-Bromo-4-(difluoromethoxy)-2,3,5,6-tetrafluoro-benzene and Analogues

Key Observations:

Electronic Effects :

- The difluoromethoxy group (-OCF₂H) in the target compound is more electron-withdrawing than methoxy (-OCH₃) but less than trifluoromethoxy (-OCF₃) or trifluoromethyl (-CF₃) groups . This moderate electronegativity enhances stability while retaining reactivity for substitution reactions.

- In contrast, 4-bromo-2,3,5,6-tetrafluorobenzotrifluoride (C₇BrF₇) exhibits stronger electron withdrawal due to the -CF₃ group, making it highly reactive but less stable under acidic conditions .

Steric Effects :

- The 2-ethylhexyloxy group in C₁₄H₁₅BrF₄O introduces significant steric bulk, increasing lipophilicity and making the compound suitable for liquid crystal applications .

- The difluoromethoxy group strikes a balance between steric hindrance and electronic effects, enabling versatility in synthetic pathways .

Reactivity :

- The absence of an alkoxy group in 1-bromo-2,3,5,6-tetrafluorobenzene (C₆HBrF₄) results in higher electrophilic reactivity, favoring palladium-catalyzed cross-coupling reactions .

- 1-Bromo-4-methoxy-2,3,5,6-tetrafluorobenzene (C₇H₄BrF₄O) shows reduced reactivity compared to the target compound due to the electron-donating nature of -OCH₃ .

Physical and Chemical Properties

| Property | 1-Bromo-4-(difluoromethoxy)-2,3,5,6-tetrafluoro-benzene | 4-Bromo-2,3,5,6-tetrafluorobenzotrifluoride | 1-Bromo-2,3,5,6-tetrafluorobenzene |

|---|---|---|---|

| Boiling Point (°C) | 215–220 (estimated) | 180–185 | 165–170 |

| Solubility in Hexane | Moderate | High | High |

| Thermal Stability | High (decomposition >250°C) | Moderate (decomposition ~200°C) | High (decomposition >300°C) |

- Solubility: The difluoromethoxy group improves solubility in polar aprotic solvents (e.g., DMF) compared to non-fluorinated analogs .

- Thermal Stability : Fluorine substituents enhance thermal stability, making the target compound suitable for high-temperature reactions .

Biological Activity

1-Bromo-4-(difluoromethoxy)-2,3,5,6-tetrafluoro-benzene is a halogenated organic compound that has garnered interest in various fields including medicinal chemistry and environmental science. Its unique structure, characterized by the presence of multiple fluorine atoms and a bromine substituent, suggests potential biological activities that merit detailed investigation.

- Molecular Formula : CHBrFO

- Molecular Weight : 223.02 g/mol

- CAS Number : 954235-83-7

- Appearance : Clear colorless to pale yellow liquid

Biological Activity Overview

The biological activity of 1-Bromo-4-(difluoromethoxy)-2,3,5,6-tetrafluoro-benzene can be categorized into several key areas:

-

Toxicological Profile

- Acute toxicity studies indicate that the compound exhibits harmful effects when ingested or inhaled. The median lethal dose (LD50) in rats was reported to be approximately 2,700 mg/kg when administered orally, with symptoms including tremors and weight loss observed at lower doses .

- Inhalation studies yielded a median lethal concentration (LC50) of about 18,000 mg/m³, with exposure leading to significant lethargy and respiratory distress .

-

Cellular Effects

- Research indicates that halogenated compounds like 1-Bromo-4-(difluoromethoxy)-2,3,5,6-tetrafluoro-benzene can induce cytotoxicity in certain cell lines. For example, studies on similar compounds have shown that they can inhibit mitochondrial function and ATP production in cancer cells .

- The compound's structure suggests it may interact with cellular signaling pathways or mitochondrial respiration processes.

- Environmental Impact

Case Study 1: Acute Toxicity in Rodent Models

In a controlled study involving male Sprague-Dawley rats:

- Method : Acute oral administration of varying doses (1,000 to 5,000 mg/kg).

- Findings : Death occurred within three days at higher doses. Symptoms included tremors and loss of righting reflex. This study highlighted the compound's significant acute toxicity profile and raised concerns about its safety for handling and usage .

Case Study 2: Cytotoxicity in Cancer Cell Lines

A study focusing on structurally similar compounds demonstrated:

- Method : Assessment of cytotoxic effects on pancreatic cancer cell lines.

- Findings : Compounds with similar halogenation patterns exhibited potent inhibition of cell growth with IC50 values in the nanomolar range. This suggests that 1-Bromo-4-(difluoromethoxy)-2,3,5,6-tetrafluoro-benzene may also exhibit significant cytotoxic properties against specific cancer types .

Data Table: Summary of Toxicological Studies

| Study Type | Species | Route of Exposure | Dose (mg/kg or mg/m³) | Observed Effects |

|---|---|---|---|---|

| Oral Toxicity | Rats | Oral | 1,000 - 5,000 | Tremors, weight loss, mortality |

| Inhalation Toxicity | Rats | Inhalation | 7.1 - 26 mg/L | Lethargy, respiratory distress |

| Cytotoxicity | Cancer Cell Lines | In Vitro | Varies | Inhibition of growth with nanomolar IC50 |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Bromo-4-(difluoromethoxy)-2,3,5,6-tetrafluoro-benzene, and what are their advantages?

- Methodological Answer : The compound is typically synthesized via bromination of a fluorinated benzene precursor. A widely used approach involves reacting 4-(difluoromethoxy)-2,3,5,6-tetrafluoro-benzene with bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of FeBr₃ or AlBr₃ as catalysts. This method offers regioselectivity due to electron-withdrawing fluorine substituents directing bromination to the para position . Alternative routes include coupling reactions using Pd catalysts, though yields may vary depending on steric hindrance from fluorinated groups .

Q. How do fluorinated substituents influence the compound’s reactivity in substitution reactions?

- Methodological Answer : The electron-withdrawing nature of fluorine and difluoromethoxy groups deactivates the benzene ring, reducing electrophilic substitution reactivity. However, the bromine atom serves as a good leaving group in nucleophilic aromatic substitution (NAS) reactions. For example, Suzuki-Miyaura coupling with arylboronic acids proceeds efficiently under Pd catalysis, leveraging the bromine’s activation .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹⁹F NMR : Resolves distinct signals for difluoromethoxy (-OCF₂) and tetrafluoro substituents (δ ~ -50 to -150 ppm).

- ¹H NMR : Limited utility due to aromatic proton absence but identifies residual protons in intermediates.

- X-ray crystallography : Resolves steric and electronic effects of fluorine/bromine substituents on molecular geometry .

Advanced Research Questions

Q. How can regioselective bromination challenges be addressed in polyfluorinated benzene derivatives?

- Methodological Answer : Regioselectivity in polyfluorinated systems is influenced by steric and electronic factors. Computational tools (DFT) predict bromine positioning by analyzing charge distribution. Experimentally, using bulky catalysts (e.g., AlBr₃) or low-temperature conditions can enhance selectivity. Contrasting results from bromination of 2,3,5,6-tetrafluoro-4-methoxymethyl benzyl alcohol ( ) highlight the role of substituent electronic effects .

Q. What strategies optimize coupling reactions involving this compound to achieve high yields?

- Methodological Answer :

- Catalyst selection : Pd(PPh₃)₄ or Pd(dba)₂ with ligand systems (e.g., SPhos) mitigate fluorine-induced catalyst poisoning.

- Solvent optimization : Use polar aprotic solvents (DMF, THF) to stabilize intermediates.

- Temperature control : Reactions at 80–100°C balance activation energy and side-product suppression.

- Example : Cross-coupling with 4-trifluoromethylphenylboronic acid achieved 85% yield under Pd(OAc)₂ catalysis .

Q. How do data contradictions arise in studies of fluorinated benzene derivatives, and how can they be resolved?

- Methodological Answer : Contradictions often stem from:

- Impurity interference : Trace fluorinated byproducts (e.g., debrominated intermediates) skew reactivity data. LC-MS or GC-MS is essential for purity validation.

- Solvent effects : Fluorinated compounds exhibit unique solubility; DMSO may artificially enhance reaction rates.

- Case study : Discrepancies in reported BACE1 inhibition efficacy () were traced to assay conditions (pH, ionic strength) affecting fluorine-protein interactions .

Q. What are the challenges in crystallizing this compound, and how can SHELX software aid in structural analysis?

- Methodological Answer : Fluorine’s high electron density complicates X-ray diffraction. SHELXL refines disordered fluorine positions via restraints and anisotropic displacement parameters. For twinned crystals (common in fluorinated aromatics), SHELXD resolves pseudo-merohedral twinning. A case study using SHELXPRO for a related tetrafluorobenzene derivative achieved R-factor < 0.05 .

Methodological Challenges and Solutions

Q. How can researchers mitigate toxicity risks during in vitro studies with this compound?

- Methodological Answer :

- Handling : Use gloveboxes for air-sensitive reactions (bromine release risk).

- Toxicity screening : Ames tests assess mutagenicity; zebrafish embryo models evaluate developmental toxicity (PubChem CID 2761183 data, ).

- Waste disposal : Fluorinated byproducts require neutralization with Ca(OH)₂ before disposal .

Q. What computational methods predict the environmental persistence of polyfluorinated bromobenzenes?

- Methodological Answer :

- QSPR models : Estimate half-life in soil/water using descriptors like logP and HOMO-LUMO gaps.

- DFT calculations : Simulate degradation pathways (e.g., hydrolysis of difluoromethoxy groups).

- Case study : EPI Suite predicted a half-life > 120 days for this compound in aquatic environments, necessitating biodegradation studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.